molecular formula C4H9IO B3058774 Tert-butyl hypoiodite CAS No. 917-97-5

Tert-butyl hypoiodite

Cat. No.: B3058774
CAS No.: 917-97-5
M. Wt: 200.02 g/mol
InChI Key: SFWFCZUSPDXUPN-UHFFFAOYSA-N
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Description

Tert-butyl hypoiodite is an organoiodine compound with the chemical formula (CH₃)₃COI. It is a versatile reagent used in organic synthesis, particularly known for its strong oxidizing properties. This compound is typically generated in situ due to its instability in pure form.

Preparation Methods

Tert-butyl hypoiodite is commonly prepared by the reaction of tert-butyl hypochlorite with iodine or metal iodide salts. Another method involves the reaction of potassium tert-butoxide with iodine . These reactions are typically carried out under mild conditions to ensure the stability of the product.

Synthetic Routes and Reaction Conditions:

    Route 1: Reaction of tert-butyl hypochlorite with iodine: [ \text{(CH}_3\text{)}_3\text{COCl} + \text{I}_2 \rightarrow \text{(CH}_3\text{)}_3\text{COI} + \text{ICl} ]

    Route 2: Reaction of potassium tert-butoxide with iodine: [ \text{(CH}_3\text{)}_3\text{COK} + \text{I}_2 \rightarrow \text{(CH}_3\text{)}_3\text{COI} + \text{KI} ]

Industrial Production Methods: Industrial production of this compound is not common due to its instability. It is usually generated in situ for immediate use in chemical reactions.

Chemical Reactions Analysis

Tert-butyl hypoiodite is a powerful oxidizing agent and participates in various types of chemical reactions, including oxidation, cycloaddition, and iodination.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Typically carried out in the presence of tert-butyl hypochlorite and sodium iodide.

    Cycloaddition: Conducted under mild conditions with tert-butyl hypochlorite and sodium iodide.

    Iodination: Performed using tert-butyl hypochlorite and iodine.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Cycloaddition: Isoxazolines, isoxazoles.

    Iodination: Aromatic iodides.

Scientific Research Applications

Tert-butyl hypoiodite has a wide range of applications in scientific research, particularly in organic synthesis and material science.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl hypoiodite involves the formation of a highly reactive iodine species that facilitates various chemical transformations.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

    Reactivity: Tert-butyl hypoiodite is unique in its ability to facilitate both oxidation and cycloaddition reactions under mild conditions.

    Versatility: It is highly versatile and can be used in a wide range of chemical transformations.

Properties

IUPAC Name

tert-butyl hypoiodite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO/c1-4(2,3)6-5/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWFCZUSPDXUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482565
Record name tert-butyl hypoiodite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917-97-5
Record name tert-butyl hypoiodite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl hypoiodite
Reactant of Route 2
Tert-butyl hypoiodite
Reactant of Route 3
Tert-butyl hypoiodite
Reactant of Route 4
Tert-butyl hypoiodite
Reactant of Route 5
Tert-butyl hypoiodite
Reactant of Route 6
Tert-butyl hypoiodite

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